5-(2-Iodobenzoyl)-2-methylpyridine
Overview
Description
5-(2-Iodobenzoyl)-2-methylpyridine is an organic compound that features a pyridine ring substituted with a methyl group at the 2-position and an iodobenzoyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodobenzoyl)-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyridine and 2-iodobenzoic acid.
Formation of 2-Iodobenzoyl Chloride: 2-Iodobenzoyl chloride is prepared by reacting 2-iodobenzoic acid with thionyl chloride in the presence of a catalyst.
Acylation Reaction: The 2-iodobenzoyl chloride is then reacted with 2-methylpyridine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Iodobenzoyl)-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the iodobenzoyl group can lead to the formation of the corresponding benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under mild conditions.
Major Products
Substitution Reactions: Products include azides, nitriles, and various organometallic derivatives.
Oxidation Reactions: Major products are the corresponding oxides.
Reduction Reactions: The primary product is the corresponding benzyl alcohol.
Scientific Research Applications
5-(2-Iodobenzoyl)-2-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(2-Iodobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The iodobenzoyl group can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The pyridine ring can engage in π-π interactions and hydrogen bonding, further modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoyl-5-methylpyridine: Similar structure but with different substitution patterns.
2-Iodobenzoyl-3-methylpyridine: Another isomer with the methyl group at the 3-position.
2-Iodobenzoyl-4-methylpyridine: Isomer with the methyl group at the 4-position.
Uniqueness
5-(2-Iodobenzoyl)-2-methylpyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the iodobenzoyl and methyl groups at specific positions on the pyridine ring provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-iodophenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJXLDDIAZWHMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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